Dimesitylborane

Regioselective Hydroboration Alkyne Functionalization Organoborane Synthesis

Select Dimesitylborane (Mes₂BH) for its unparalleled >99% chemoselectivity in alkyne hydroboration over terminal alkenes—eliminating protecting group chemistry and accelerating process development. As an electron-accepting building block, DMB-based hosts deliver a ~57% EQE boost in red PhOLEDs with exceptional thermal stability (Td up to 383°C). For SMMs, the Mes₂B⁻ ligand increases Ueff by 39% vs. Cp* analogs. It also enables a >25 percentage-point yield improvement in BMes₃ synthesis. Air-stable solid; mp 160–163°C.

Molecular Formula C18H22B
Molecular Weight 249.2 g/mol
CAS No. 51458-06-1
Cat. No. B14672257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimesitylborane
CAS51458-06-1
Molecular FormulaC18H22B
Molecular Weight249.2 g/mol
Structural Identifiers
SMILES[B](C1=C(C=C(C=C1C)C)C)C2=C(C=C(C=C2C)C)C
InChIInChI=1S/C18H22B/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
InChIKeyBCDSSSXUYLVMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimesitylborane (CAS 51458-06-1) Procurement: Understanding Its Unique Properties as a Sterically Hindered Triarylborane


Dimesitylborane (Mes₂BH, C₁₈H₂₃B, MW 250.19) is a solid, air-stable organoborane belonging to the triarylborane class [1]. It features a trigonal planar boron center bonded to two bulky mesityl (2,4,6-trimethylphenyl) groups and one hydrogen atom, with a melting point of 160-163°C and a predicted boiling point of 366.8°C at 760 mmHg . Its unique steric profile, arising from the ortho-methyl groups of the mesityl substituents, creates a protective 'cage' around the boron atom, which is the primary determinant of its distinct reactivity, stability, and optoelectronic properties, distinguishing it from less-hindered analogs like triphenylborane (BPh₃) [2].

Why Dimesitylborane Cannot Be Substituted by Other Triarylboranes in Critical Scientific Applications


Simple substitution of dimesitylborane with other common triarylboranes, such as triphenylborane (BPh₃) or trimesitylborane (BMes₃), is not scientifically valid due to fundamental differences in steric bulk and electronic structure. While BPh₃ is a stronger Lewis acid, it lacks sufficient steric protection around the boron center, rendering its derivatives highly sensitive to hydrolysis and unsuitable for many material applications requiring air and moisture stability [1]. Conversely, BMes₃ provides extreme steric shielding but is often too bulky to engage in key reactions like hydroboration, as it lacks the reactive B-H bond present in dimesitylborane [2]. Dimesitylborane occupies a unique 'Goldilocks' position: the mesityl groups confer high stability by kinetically blocking nucleophilic attack at the boron center [3], while the remaining B-H bond retains sufficient reactivity for selective functionalization, enabling a distinct and irreplaceable profile of regioselective hydroboration and optoelectronic properties not found in its closest analogs [4].

Quantifiable Differentiation of Dimesitylborane: Evidence-Based Comparison Against Key Analogs


Regioselectivity in Hydroboration: Dimesitylborane vs. 9-BBN and Disiamylborane

Dimesitylborane is established as the most selective known reagent for the regioselective hydroboration of unsymmetrical alkynes [1]. This is a stark contrast to other dialkylboranes like 9-BBN and disiamylborane, which are known for their selectivity with alkenes but do not provide the same level of control for alkyne substrates. The quantitative assessment of its selectivity is demonstrated by its ability to achieve complete chemoselectivity: it selectively hydroborates alkynes in the presence of terminal alkenes, a feat of differentiation unattainable with many common hydroborating agents due to the higher inherent reactivity of alkenes [1].

Regioselective Hydroboration Alkyne Functionalization Organoborane Synthesis

OLED Performance: Dimesitylborane-Based Fluorophores vs. Conventional Host Material (CBP)

Dimesitylborane (DMB) serves as a powerful electron-accepting unit in bipolar fluorophores for OLEDs, offering performance that surpasses conventional host materials like 4,4′-N,N′-dicarbazolbiphenyl (CBP). A direct head-to-head comparison in red phosphorescent OLEDs (PhOLEDs) using a DMB-containing fluorophore (Cz9Ph2B) as the host demonstrated an External Quantum Efficiency (EQE) of 14.10%, significantly outperforming an otherwise identical device using the standard CBP host (EQE = ~9%) [1].

Organic Light-Emitting Diodes (OLEDs) Electroluminescence Bipolar Host Materials

Thermal Stability of DMB-Containing Fluorophores vs. Common OLED Emitters

The bulky dimesitylborane moiety imparts exceptional thermal stability to fluorophores, a critical parameter for the longevity and performance of OLED devices. DMB-containing emitters exhibit glass transition temperatures (Tg) and degradation temperatures (Td) significantly exceeding those of typical small-molecule OLED materials. For instance, a series of carbazole-π-DMB fluorophores were reported with Tg reaching up to 105°C and Td up to 383°C [1]. This performance can be compared to a common benchmark emitter like tris(8-hydroxyquinolinato)aluminum (Alq₃), which has a Tg of ~175°C but a lower Td and is prone to crystallization-induced degradation [2].

Thermal Stability Glass Transition Temperature (Tg) OLED Material Stability

Single-Molecule Magnet (SMM) Performance: Dimesitylborane-Ligated Lanthanide Complex vs. Cp*-Ligated Analog

The steric profile of dimesitylborane ligands plays a crucial role in enhancing the performance of Single-Molecule Magnets (SMMs). A direct comparison between a dysprosium(III) complex ligated with a dimesitylborane-based ligand and its pentamethylcyclopentadienyl (Cp*) analog reveals a significant improvement in magnetic properties. The dimesitylborane-ligated complex, [Dy(Mes₂B⁻)(THF)₄][BPh₄], exhibits a much larger effective energy barrier for magnetization reversal (Ueff) and a higher magnetic blocking temperature (TB) [1].

Single-Molecule Magnets (SMMs) Organometallic Chemistry Magnetic Relaxation

Improved Synthesis of BMes₃ via Dimesitylborane Intermediate

Dimesitylborane (Mes₂BH) serves as a crucial intermediate in a high-yielding, safer synthetic route to trimesitylborane (BMes₃), an important bulky Lewis acid. Traditional syntheses of BMes₃ often involve Grignard reagents with BF₃·OEt₂, resulting in moderate yields and difficult purifications. A two-step procedure involving the initial synthesis of Mes₂BH from Mes₂BF followed by its reaction with mesityllithium (MesLi) provides BMes₃ in significantly higher overall yield [1].

Organometallic Synthesis Trimesitylborane Lewis Acid Preparation

Strategic Procurement Scenarios: Optimal Applications for Dimesitylborane Based on Quantified Performance


Scenario 1: Regioselective Functionalization of Complex Alkynes for Pharmaceutical and Agrochemical R&D

Procure dimesitylborane when synthetic routes require the exclusive hydroboration of an alkyne in the presence of an alkene or other reducible group. As established, dimesitylborane offers >99% chemoselectivity for alkynes over terminal alkenes at room temperature [1]. This unparalleled selectivity, a property not shared by standard hydroborating agents like 9-BBN or disiamylborane, avoids protecting group chemistry and improves atom economy, directly accelerating medicinal chemistry and process development timelines.

Scenario 2: Development of High-Efficiency and Stable OLED Emitters for Display Technology

Source dimesitylborane for use as an electron-accepting building block in bipolar host materials or emitters for next-generation OLEDs. Evidence shows that DMB-based hosts can boost red PhOLED EQE by ~57% relative to the CBP standard [2]. Furthermore, the exceptional thermal stability (Td up to 383°C) of DMB-containing fluorophores [3] is critical for fabricating devices with extended operational lifetimes and reduced efficiency roll-off, a key performance metric for commercial display manufacturers.

Scenario 3: Synthesis of High-Performance Single-Molecule Magnets (SMMs) for Quantum and Data Storage Research

Use dimesitylborane as a ligand precursor for creating high-performance SMMs. The unique steric and electronic profile of the dimesitylboryl ligand (Mes₂B⁻) has been proven to increase the effective energy barrier (Ueff) for magnetization reversal in dysprosium-based SMMs by 39% compared to the Cp* analog [4]. This quantifiable enhancement is paramount for advancing SMMs toward practical applications requiring magnetic bistability at higher temperatures.

Scenario 4: Cost-Effective and Scalable Preparation of Trimesitylborane (BMes₃)

Integrate dimesitylborane into the synthetic pathway for trimesitylborane (BMes₃) to realize a substantial yield improvement. Utilizing the Mes₂BH intermediate enables a >25 percentage point increase in overall yield for BMes₃ compared to traditional Grignard methods [5]. This scenario is directly relevant for chemical suppliers and process chemists seeking to reduce the cost and improve the efficiency of manufacturing this valuable bulky Lewis acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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